N-(2-methylphenyl)thiolan-3-amine
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Overview
Description
N-(2-methylphenyl)thiolan-3-amine is an organic compound with the molecular formula C11H15NS and a molecular weight of 193.31 g/mol . This compound is characterized by the presence of a thiolane ring attached to an amine group and a 2-methylphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)thiolan-3-amine typically involves the reaction of 2-methylphenylamine with thiolane derivatives under controlled conditions. One common method involves the nucleophilic substitution reaction where 2-methylphenylamine reacts with a thiolane derivative in the presence of a suitable base, such as sodium hydride, to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: N-alkylated derivatives.
Scientific Research Applications
N-(2-methylphenyl)thiolan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)thiolan-2-amine
- N-(2-methylphenyl)thiolan-4-amine
- N-(2-methylphenyl)thiolan-5-amine
Uniqueness
N-(2-methylphenyl)thiolan-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C11H15NS |
---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
N-(2-methylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H15NS/c1-9-4-2-3-5-11(9)12-10-6-7-13-8-10/h2-5,10,12H,6-8H2,1H3 |
InChI Key |
CRCPBYXFLZDZSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2CCSC2 |
Origin of Product |
United States |
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